molecular formula C25H21N3 B2713611 5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-40-8

5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2713611
CAS No.: 866349-40-8
M. Wt: 363.464
InChI Key: JMOZKMGMVMBSSP-UHFFFAOYSA-N
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Description

5-Benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole ring fused to a quinoline scaffold, with a benzyl group at position 5 and a 3,4-dimethylphenyl substituent at position 2. Pyrazolo[4,3-c]quinolines are known for their ability to intercalate into DNA and modulate enzyme activity, such as gamma-secretase and cyclooxygenase-2 (COX-2) . However, specific biological data for this exact derivative remain underexplored in the provided evidence.

Properties

IUPAC Name

5-benzyl-3-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-17-12-13-20(14-18(17)2)24-22-16-28(15-19-8-4-3-5-9-19)23-11-7-6-10-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZKMGMVMBSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole and benzyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Medicinal Chemistry

5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline has been explored for its potential therapeutic effects. Research indicates that compounds in the pyrazoloquinoline family exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell growth by interacting with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, suggesting its potential use as an antimicrobial agent .

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Properties : In vitro studies have indicated that derivatives of this compound can exhibit significant anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .
  • Antioxidant Effects : The compound's structure may confer antioxidant properties, which can be beneficial in mitigating oxidative stress-related conditions.

Case Studies

Several studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Anticancer Evaluation : A study synthesized this compound using multi-step organic reactions involving Claisen-Schmidt condensation followed by cyclization. The resulting compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutic agents .
  • Antimicrobial Activity Assessment : Another investigation focused on evaluating the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of pyrazolo[4,3-c]quinoline derivatives and their properties:

Compound Name Substituents/Modifications Key Activities/Properties References
ELND006 Cyclopropyl, difluoro, trifluoromethylsulfonyl Gamma-secretase inhibitor (amyloid-beta selective)
ELND007 Cyclopropyl, trifluoromethylpyridinesulfonyl Improved metabolic stability over ELND006
CGS-9896 Methoxy, phenyl groups Anxiolytic, benzodiazepine receptor ligand
8-Methyl-5-(4-methylbenzyl)-3-phenyl derivative Methylbenzyl, phenyl Structural analog with uncharacterized activity
3-(4-Ethylphenyl)-5-(3-fluorobenzyl) derivative Ethylphenyl, fluorobenzyl, dioxino ring Enhanced solubility via dioxino moiety

Pharmacokinetic and Stability Profiles

  • Metabolic Stability : ELND007’s trifluoromethylpyridine group reduces oxidative metabolism compared to ELND006’s phenylsulfonyl group .

Structure-Activity Relationships (SAR)

  • Position 3 : 3,4-Dimethylphenyl in the target compound may enhance steric bulk and π-π stacking vs. phenyl (CGS-9896) or ethylphenyl ( derivatives).
  • Position 5 : Benzyl substituents improve membrane permeability, whereas sulfonyl groups (ELND006/007) optimize enzyme binding.
  • Ring Modifications: Dioxino rings () increase polarity, while methyl groups () may reduce metabolic degradation.

Biological Activity

5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family, which has attracted attention due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its pharmacological potential based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[4,3-c]quinoline core with specific substituents that enhance its biological properties. The synthesis typically involves multi-step reactions, including cyclization processes that integrate a benzyl group and a dimethylphenyl moiety into the structure. One common synthetic route includes the reaction of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole with benzyl bromide in a base like potassium carbonate under solvent conditions such as dimethylformamide at elevated temperatures.

Anticancer Properties

Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer activity . For instance, studies have shown that these compounds can inhibit various cancer-related pathways by targeting specific enzymes involved in tumor growth. The mechanism often involves the inhibition of kinases such as BRAF(V600E) and EGFR, which are crucial in cancer cell proliferation .

A notable study highlighted the structure-activity relationship (SAR) of pyrazoloquinolines, demonstrating that modifications to the substituents can enhance anticancer efficacy. For example, this compound exhibited IC50 values comparable to established anticancer drugs, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

In addition to anticancer properties, this compound also displays anti-inflammatory activity . Research has identified several pyrazole derivatives that effectively reduce inflammation markers in vitro. The anti-inflammatory effects are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators .

For instance, a recent study reported that certain analogs showed IC50 values for anti-inflammatory activity comparable to diclofenac sodium, a commonly used anti-inflammatory medication .

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to the active sites of various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can also interact with receptors that regulate signaling pathways associated with cell growth and immune responses.

These interactions lead to downstream effects that inhibit cell proliferation and modulate inflammatory responses.

Comparative Analysis of Related Compounds

To better understand the unique biological profile of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
1H-pyrazolo[4,3-c]quinolin-5-oneLacks additional substituentsAnticancer activity
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinolineHydroxy group at para positionAnti-inflammatory properties
4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinolinesVarious substitutions on phenyl ringDiverse biological activities

This table illustrates how variations in substituents can lead to differing biological activities among pyrazoloquinoline derivatives.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of pyrazoloquinolines:

  • Antitumor Activity : A study demonstrated that derivatives of pyrazoloquinolines could effectively inhibit tumor growth in xenograft models by targeting key signaling pathways involved in cancer progression.
  • Anti-inflammatory Studies : In vitro assays showed significant reductions in pro-inflammatory cytokines when treated with pyrazoloquinoline derivatives compared to control groups.

These findings underscore the therapeutic potential of this compound class in treating cancer and inflammatory diseases.

Q & A

Q. How to design a synthetic route for novel 3,4-diaminopyrazoloquinolines with improved solubility?

  • Design : Modify the hydrazine cyclization step () by introducing polar substituents (e.g., -SO₂CF₃) during the iminophosphorane stage. Solubility can be validated via shake-flask assays and HPLC retention time analysis .

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